N-succinimidyl-5-(2-pyridyldithio)valerate
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Overview
Description
Mechanism of Action
Target of Action
N-Succinimidyl-5-(2-pyridyldithio)valerate (SPDP) is a heterobifunctional crosslinker that primarily targets two groups: primary amines and thiols . The primary amines are typically found in proteins, particularly in the side chains of lysine residues. Thiols, on the other hand, are found in the side chains of cysteine residues .
Mode of Action
SPDP operates through its two functional groups: an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithiol group . The NHS ester reacts with primary amines to form stable amide bonds . The 2-pyridyldithiol group, after mild reduction, can react with other thiols to form a disulfide bond . This allows SPDP to link two target groups together, typically a protein with a primary amine and a protein with a thiol .
Result of Action
The result of SPDP’s action is the formation of a covalent bond between a primary amine and a thiol, typically on two different proteins . This can result in a change in the function of these proteins, potentially leading to changes at the molecular and cellular level.
Action Environment
The action of SPDP can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the NHS ester and the 2-pyridyldithiol group . Additionally, the presence of other reactive groups can potentially interfere with SPDP’s ability to form bonds with its target groups. Finally, the stability of SPDP can be affected by temperature and light, with recommended storage temperatures being 28°C .
Biochemical Analysis
Biochemical Properties
N-succinimidyl-5-(2-pyridyldithio)valerate plays a significant role in biochemical reactions . Its N-hydroxysuccinimide ester group reacts with amino groups, and the 2-pyridyl disulphide structure reacts with aliphatic thiols . This allows it to interact with various enzymes, proteins, and other biomolecules, facilitating a range of biochemical reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by interacting with various cellular components
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with biomolecules . It can lead to enzyme inhibition or activation and changes in gene expression . The exact molecular mechanism of action is complex and depends on the specific biochemical context.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well characterized. It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-succinimidyl-5-(2-pyridyldithio)valerate can be synthesized through a multi-step process involving the reaction of 5-(2-pyridyldithio)valeric acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide . The reaction typically occurs in an organic solvent like dichloromethane under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-succinimidyl-5-(2-pyridyldithio)valerate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with primary amines to form stable amide bonds.
Reduction Reactions: The disulfide bond in the compound can be reduced to thiols using reducing agents like dithiothreitol.
Common Reagents and Conditions
Substitution Reactions: Typically involve primary amines under mild conditions.
Reduction Reactions: Use reducing agents such as dithiothreitol in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: Formation of amide-linked conjugates.
Reduction Reactions: Formation of thiol-containing products.
Scientific Research Applications
N-succinimidyl-5-(2-pyridyldithio)valerate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Bioconjugation: Used to link proteins, peptides, and other biomolecules for various assays and diagnostic applications.
Drug Delivery: Employed in the development of targeted drug delivery systems.
Protein Labeling: Utilized for labeling proteins with fluorescent or radioactive tags for imaging and detection.
Comparison with Similar Compounds
Similar Compounds
N-succinimidyl-3-(2-pyridyldithio)propionate: Similar in structure but with a shorter linker.
N-succinimidyl-4-(2-pyridyldithio)butyrate: Another similar compound with a different linker length.
Uniqueness
N-succinimidyl-5-(2-pyridyldithio)valerate is unique due to its specific linker length, which provides optimal spacing for bioconjugation applications . This makes it particularly suitable for applications requiring precise control over the distance between linked molecules .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-(pyridin-2-yldisulfanyl)pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c17-12-7-8-13(18)16(12)20-14(19)6-2-4-10-21-22-11-5-1-3-9-15-11/h1,3,5,9H,2,4,6-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQGFYSYSCHJNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCSSC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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